molecular formula C20H17N3O3S B251024 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide

Número de catálogo: B251024
Peso molecular: 379.4 g/mol
Clave InChI: IYSOIVAMJRSOHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide, also known as BBF-1124, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It is a benzothiazole-furan-carboxamide derivative that was first synthesized in 2003 by a team of researchers led by Dr. Koji Abe at the University of Toyama, Japan.

Mecanismo De Acción

The exact mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act by modulating various signaling pathways in the brain. It has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and growth. This compound has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including apoptosis and neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of various diseases. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain. This compound has also been shown to increase the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are important for the growth and survival of neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide for lab experiments is its neuroprotective effects and potential therapeutic applications in various diseases. This compound has been shown to be effective in animal models of Alzheimer's disease, Parkinson's disease, and stroke, making it a promising candidate for further research. However, one limitation of this compound is its complex synthesis method, which may make it difficult to produce large quantities for clinical trials.

Direcciones Futuras

There are several future directions for research on N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and stroke. Another direction is to study its mechanism of action in more detail, to better understand how it modulates various signaling pathways in the brain. Additionally, more research is needed to optimize the synthesis method of this compound, to make it easier and more cost-effective to produce for clinical trials.

Métodos De Síntesis

The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with thiourea to form 2-aminothiophenol. This compound is then reacted with 2-bromo-1-(4-fluorophenyl)ethanone to form 2-(4-fluorophenyl)-3-(2-hydroxyphenyl)thiazolidin-4-one. The final step involves the reaction of this compound with butanoyl chloride and 1-benzofuran-2-carboxylic acid to form this compound.

Aplicaciones Científicas De Investigación

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and stroke. Several studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of these diseases.

Propiedades

Fórmula molecular

C20H17N3O3S

Peso molecular

379.4 g/mol

Nombre IUPAC

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H17N3O3S/c1-2-5-18(24)23-20-22-14-9-8-13(11-17(14)27-20)21-19(25)16-10-12-6-3-4-7-15(12)26-16/h3-4,6-11H,2,5H2,1H3,(H,21,25)(H,22,23,24)

Clave InChI

IYSOIVAMJRSOHU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

SMILES canónico

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.